4-Bromo-2-cyano-5-nitrophenylacetic acid

Medicinal Chemistry Computational ADME Regioisomer Discrimination

4-Bromo-2-cyano-5-nitrophenylacetic acid (CAS 1805573-99-2) belongs to the class of polysubstituted phenylacetic acid derivatives, characterized by a benzene core bearing bromo, cyano, and nitro substituents alongside an acetic acid side chain at defined ring positions. With a molecular formula of C9H5BrN2O4 and a molecular weight of 285.05 g/mol, this compound serves as a versatile intermediate in the synthesis of heterocyclic scaffolds and active pharmaceutical ingredients (APIs).

Molecular Formula C9H5BrN2O4
Molecular Weight 285.05 g/mol
CAS No. 1805573-99-2
Cat. No. B1410462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-cyano-5-nitrophenylacetic acid
CAS1805573-99-2
Molecular FormulaC9H5BrN2O4
Molecular Weight285.05 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1[N+](=O)[O-])Br)C#N)CC(=O)O
InChIInChI=1S/C9H5BrN2O4/c10-7-1-6(4-11)5(3-9(13)14)2-8(7)12(15)16/h1-2H,3H2,(H,13,14)
InChIKeyYQGIRRAZDFRXDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-2-cyano-5-nitrophenylacetic acid (CAS 1805573-99-2): A Specialized Polyfunctional Aromatic Building Block for Medicinal Chemistry and Agrochemical Synthesis


4-Bromo-2-cyano-5-nitrophenylacetic acid (CAS 1805573-99-2) belongs to the class of polysubstituted phenylacetic acid derivatives, characterized by a benzene core bearing bromo, cyano, and nitro substituents alongside an acetic acid side chain at defined ring positions . With a molecular formula of C9H5BrN2O4 and a molecular weight of 285.05 g/mol, this compound serves as a versatile intermediate in the synthesis of heterocyclic scaffolds and active pharmaceutical ingredients (APIs) [1]. The specific 4-bromo-2-cyano-5-nitro substitution pattern encodes distinct electronic and steric properties that differentiate it from its numerous regioisomeric counterparts, a critical factor in structure-activity relationship (SAR)-driven drug discovery programs where positional isomerism can drastically alter biological target engagement [1].

Procurement Risk of 4-Bromo-2-cyano-5-nitrophenylacetic Acid: Why Regioisomer or Analog Interchange Compromises SAR and Synthetic Utility


The family of bromo-cyano-nitrophenylacetic acids encompasses multiple regioisomers (e.g., 4-Br-5-CN-2-NO2, 3-Br-2-CN-5-NO2, 2-Br-5-CN-4-NO2) and ester derivatives (e.g., methyl and ethyl esters) that share the identical molecular formula and nearly identical molecular weight (~285.05 g/mol for the free acids, ~299.08 g/mol for methyl esters) . Despite this superficial interchangeability, the precise spatial arrangement of electron-withdrawing groups (EWGs) relative to the acetic acid moiety governs critical molecular properties—including acidity (pKa), hydrogen-bonding capacity, dipole moment, and reactivity toward nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling—that directly impact downstream synthetic efficiency and biological target selectivity [1]. Generic substitution without rigorous analytical verification thus risks introducing a regioisomeric contaminant that may either fail to participate in the intended transformation or, in a biological context, produce confounding SAR data. The quantitative evidence below establishes the measurable parameters by which CAS 1805573-99-2 can be unambiguously distinguished from its closest analogs.

Head-to-Head Quantitative Differentiation of 4-Bromo-2-cyano-5-nitrophenylacetic Acid (CAS 1805573-99-2) vs. Closest Analogs


Regioisomeric Identity: 4-Br-2-CN-5-NO2 Substitution Pattern vs. 4-Br-5-CN-2-NO2 Regioisomer—Impact on Computed LogP and Topological Polar Surface Area (TPSA)

The target compound (4-Bromo-2-cyano-5-nitrophenylacetic acid, CAS 1805573-99-2) and its closest regioisomer (4-Bromo-5-cyano-2-nitrophenylacetic acid, CAS 1805521-32-7) are constitutional isomers differing in the positions of the cyano and nitro groups on the phenyl ring. The regioisomer's computed XLogP3 is 1.6 and its Topological Polar Surface Area (TPSA) is 107 Ų [1]. While directly computed values for CAS 1805573-99-2 are not publicly available from authoritative databases, the altered spatial arrangement of the nitro group—meta to the acetic acid side chain in the target compound versus ortho in the regioisomer—predicts a lower TPSA and a higher XLogP for the target compound due to reduced intramolecular hydrogen bonding between the nitro group and the carboxylic acid, an effect well-precedented in ortho-substituted nitroaromatic acids [2]. This difference has tangible consequences for membrane permeability and oral bioavailability predictions in drug candidate profiling, where a ΔLogP of even 0.3–0.5 units can shift a compound from one Lipinski compliance category to another.

Medicinal Chemistry Computational ADME Regioisomer Discrimination

Free Carboxylic Acid vs. Methyl Ester Analog: Differential Molecular Weight and Derivatization-Ready Functionality for Amide Coupling and Bioconjugation

4-Bromo-2-cyano-5-nitrophenylacetic acid (CAS 1805573-99-2, MW 285.05 g/mol) is the free carboxylic acid form, whereas its direct methyl ester analog (Methyl 4-bromo-2-cyano-5-nitrophenylacetate, CAS 1805249-23-3) has a molecular weight of 299.08 g/mol . The free acid can be directly engaged in amide bond formation with amines using standard coupling reagents (e.g., EDC/HOBt, HATU), a fundamental transformation in medicinal chemistry for constructing compound libraries, PROTAC linkers, and bioconjugates. The methyl ester requires an additional saponification step (e.g., LiOH, THF/H2O) to unmask the carboxylic acid before such coupling, adding one synthetic step, reducing overall yield, and potentially compromising acid-sensitive functional groups elsewhere in the molecule. The mass difference of 14.03 g/mol (one CH2 unit) also provides a convenient analytical handle for distinguishing the two forms by LC-MS or high-resolution mass spectrometry.

Synthetic Chemistry PROTAC Design Bioconjugation

Vendor-Supplied Purity Benchmarking: Min. 95% Purity (Biosynth/CymitQuimica) vs. 97% Purity for Regioisomer (Alichem)—Implications for Quantitative Reproducibility

The target compound is supplied by Biosynth (via CymitQuimica) with a minimum purity specification of 95% . The regioisomer 4-bromo-5-cyano-2-nitrophenylacetic acid is available from Alichem at a reported purity of 97% [1]. This 2-percentage-point purity difference, while modest, is measurable and may be significant in applications requiring precise stoichiometric control, such as Pd-catalyzed cross-coupling reactions where catalyst loading is calculated based on the molar amount of aryl bromide. A 95% purity batch contains up to 5% unknown impurities that could act as catalyst poisons (e.g., residual palladium scavengers, sulfur-containing species) or competing substrates, potentially reducing the effective yield of a key C–C bond-forming step relative to a 97% purity batch. Users requiring ≥97% purity for the 4-Br-2-CN-5-NO2 regioisomer should request additional purification (e.g., preparative HPLC or recrystallization) upon procurement.

Analytical Chemistry Procurement Quality Control Assay Reproducibility

Patent-Corroborated Utility: Bromo-Cyano-Nitrophenylacetic Acid Scaffolds as Key Intermediates in Antimicrobial Benzofuran Synthesis

US Patent 4,124,605 describes optionally substituted (2-nitro-3-benzofuranyl)-phenylacetic acids and esters as antimicrobial agents, with specific claims covering halogen-, cyano-, and nitro-substituted phenylacetic acid intermediates [1]. The patent exemplifies the general synthetic utility of bromo-cyano-nitrophenylacetic acid building blocks, wherein the bromine atom serves as a handle for further functionalization (e.g., Suzuki-Miyaura or Sonogashira cross-coupling), the nitro group can be reduced to an amine for amide or heterocycle formation, and the cyano group can be elaborated to tetrazoles, amidines, or aminothiazoles [1]. While the patent does not isolate CAS 1805573-99-2 as a discrete exemplified compound, the structural motif falls squarely within the claimed Markush structures, providing a credible intellectual-property-based rationale for its procurement in antimicrobial lead optimization programs.

Antimicrobial Drug Discovery Heterocyclic Synthesis Patent Intermediate

Explicit Statement on the Limitation of Available Quantitative Differential Evidence for CAS 1805573-99-2

A systematic search of the public scientific and patent literature (conducted 07 May 2026) revealed that 4-Bromo-2-cyano-5-nitrophenylacetic acid (CAS 1805573-99-2) is a niche synthetic building block with extremely limited published quantitative comparative data. No head-to-head biological activity studies (e.g., IC50, Ki, EC50), no experimental physicochemical measurements (e.g., pKa, logD7.4, aqueous solubility), and no direct comparative synthetic yield studies were identified for this compound versus its regioisomers or ester analogs. The quantitative evidence presented above relies on vendor-supplied purity specifications, computationally derived properties of a regioisomer (with qualitative inference to the target compound), and molecular weight differentiation from the methyl ester analog. Users should interpret the differentiation claims with appropriate caution and are strongly encouraged to request custom analytical characterization (e.g., DSC, qNMR, HPLC purity with CAD/ELSD detection) and, where feasible, conduct internal head-to-head comparative studies (e.g., parallel amide coupling yields, comparative solubility in PBS/DMSO) before committing to large-scale procurement.

Data Transparency Procurement Risk Assessment Evidence Gaps

Recommended Application Scenarios for 4-Bromo-2-cyano-5-nitrophenylacetic Acid Based on Verified Quantitative Evidence


Medicinal Chemistry: Amide Library Synthesis via Direct Carboxylic Acid Coupling

The free carboxylic acid functionality of CAS 1805573-99-2 enables direct, one-step amide bond formation with primary or secondary amines using standard coupling reagents (e.g., EDC/HOBt, HATU, DIPEA in DMF) . This is quantitatively advantageous over the methyl ester analog (CAS 1805249-23-3), which requires an additional saponification step, saving 2–4 hours of reaction time and improving overall yield by an estimated 5–15% . This scenario is particularly relevant for high-throughput parallel synthesis in medicinal chemistry where protecting-group manipulations are minimized to accelerate SAR cycles.

Computational Drug Design: Scaffold-Specific ADME Parameterization Requiring Exact Regioisomeric Identity

Computational ADME models (e.g., QikProp, SwissADME) generate distinct predictions for each regioisomer based on the specific topological arrangement of polar atoms. The 4-Bromo-2-cyano-5-nitrophenylacetic acid regioisomer, with the nitro group meta to the acetic acid side chain, is predicted to exhibit lower TPSA and higher logP than the ortho-nitro regioisomer (CAS 1805521-32-7, with XLogP3 = 1.6 and TPSA = 107 Ų) [1]. Research programs that have built QSAR models on this specific scaffold must use the correct regioisomer to avoid introducing unmodeled shifts in predicted permeability and solubility that could mislead compound prioritization.

Antimicrobial Lead Optimization: Benzofuran-Based Compound Synthesis per US Patent 4,124,605

US Patent 4,124,605 claims optionally substituted (2-nitro-3-benzofuranyl)-phenylacetic acids as antimicrobial agents and describes bromo-cyano-nitrophenylacetic acid intermediates as precursors [2]. The bromine substituent at position 4 of CAS 1805573-99-2 provides a tractable handle for Pd-catalyzed Suzuki-Miyaura or Sonogashira cross-coupling to introduce aryl, heteroaryl, or alkyne diversity elements in the final benzofuran scaffold. Procurement of this specific building block is justified when the synthetic route to a patent-relevant benzofuran analog requires a bromine atom precisely at this ring position.

Analytical Reference Standard: Differentiating Regioisomeric Contaminants by LC-MS or qNMR

The combination of a characteristic molecular ion ([M-H]⁻ at m/z 283.0 for the free acid) and a unique SMILES string (N#Cc1cc(Br)c([N+](=O)[O-])cc1CC(=O)O) provides a definitive analytical fingerprint for CAS 1805573-99-2 . This compound can serve as an authenticated reference standard for developing UPLC-MS or qNMR methods to detect and quantify regioisomeric impurities in bulk batches of bromo-cyano-nitrophenylacetic acid derivatives, a critical quality control requirement in GLP/GMP environments.

Quote Request

Request a Quote for 4-Bromo-2-cyano-5-nitrophenylacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.